[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17942990
InChI: InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)
SMILES:
Molecular Formula: C11H18NO4P
Molecular Weight: 259.24 g/mol

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine

CAS No.:

Cat. No.: VC17942990

Molecular Formula: C11H18NO4P

Molecular Weight: 259.24 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine -

Specification

Molecular Formula C11H18NO4P
Molecular Weight 259.24 g/mol
IUPAC Name (3-methyloxiran-2-yl)phosphonic acid;1-phenylethanamine
Standard InChI InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)
Standard InChI Key ODALAXKSIBESFV-UHFFFAOYSA-N
Canonical SMILES CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N

Introduction

Structural and Chemical Identity

Molecular Architecture

[(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine (CAS No. 25383-07-7) is a 1:1 salt composed of two enantiomerically pure components:

  • Phosphonic acid moiety: A (2R,3S)-configured 3-methyloxiran-2-ylphosphonic acid, characterized by a strained oxirane (epoxide) ring fused to a phosphonic acid group.

  • Amine component: (1R)-1-Phenylethanamine, a chiral benzylamine derivative serving as a counterion .

The compound’s stereochemistry is critical to its biological activity, as evidenced by comparisons to fosfomycin, a related antibiotic lacking the amine component .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₁H₁₈NO₄P
Molecular weight259.24 g/mol
Melting point142–147°C
LogP (partition coefficient)2.32
PSA (polar surface area)105.89 Ų

Synthesis and Manufacturing

Stereoselective Synthesis

The compound is synthesized through a multi-step process involving:

  • Epoxidation of cis-acrylophosphoric acid: Using hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄) and EDTA-2Na at 40°C, yielding fosfomycin intermediates .

  • Dynamic kinetic resolution: The fosfomycin intermediate undergoes resolution with (1R)-1-phenylethanamine in a water-dimethyl sulfoxide (DMSO) mixture, achieving enantiomeric excess >99% .

  • Crystallization: Methanesulfonic acid is added to precipitate the product, followed by recrystallization from ethanol for purity .

Table 2: Key Reaction Parameters

ParameterConditionYield
Epoxidation temperature40°C94%
Resolution solvent ratioH₂O:DMSO (4:1)>99%
Crystallization solventEthanol85–90%

This method avoids costly chromatographic purification, making it industrially viable .

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the (2R,3S) configuration of the oxirane ring and the (1R) stereochemistry of the amine.

  • Mass Spectrometry: High-resolution MS (Exact Mass: 259.097351 ) validates molecular composition.

  • X-ray Diffraction: Crystallographic data resolve the spatial arrangement of the phosphonic acid and amine components.

Applications in Medicinal Chemistry

Enzyme Inhibition

The phosphonic acid group acts as a transition-state analog, inhibiting enzymes such as:

  • MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): Critical for bacterial cell wall synthesis.

  • Fosfomycin resistance proteins: Modulating activity through steric effects from the oxirane ring .

Antibiotic Precursor

The compound serves as a key intermediate in synthesizing fosfomycin trometamol, a prodrug with enhanced oral bioavailability . Its amine component improves solubility, enabling formulation as a tromethamine salt .

Stability and Reactivity

Oxirane Ring Reactivity

The strained epoxide ring undergoes nucleophilic attack at the β-carbon, enabling:

  • Ring-opening reactions: With thiols, amines, or water to form diols or thioethers.

  • Polymerization: Under acidic conditions, necessitating storage at neutral pH .

Degradation Pathways

  • Hydrolysis: The oxirane ring hydrolyzes in aqueous media, forming (2R,3S)-3-methyl-2,3-dihydroxypropylphosphonic acid.

  • Oxidation: The phosphonic acid group resists oxidation, ensuring stability in aerobic environments .

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